(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Overview
Description
(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
Introduction of the Nitro and Trifluoromethyl Groups: These functional groups can be introduced through nitration and trifluoromethylation reactions, respectively.
Final Coupling Reaction: The final step involves coupling the thiazole-benzimidazole core with the phenoxyphenylmethylidene moiety under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly if it exhibits significant biological activity.
Industry
Material Science: The compound’s unique structure may make it useful in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[[4-[2-nitrophenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
- (2E)-2-[[4-[4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Uniqueness
The presence of both the nitro and trifluoromethyl groups in (2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
(2E)-2-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F3N3O4S/c24-23(25,26)14-7-10-19(18(12-14)29(31)32)33-15-8-5-13(6-9-15)11-20-21(30)28-17-4-2-1-3-16(17)27-22(28)34-20/h1-12H/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWVSOZOBDLJSR-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-])S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-])/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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